Methyl 5-bromo-3-(difluoromethyl)picolinate

Catalog No.
S13613382
CAS No.
1628915-68-3
M.F
C8H6BrF2NO2
M. Wt
266.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-bromo-3-(difluoromethyl)picolinate

CAS Number

1628915-68-3

Product Name

Methyl 5-bromo-3-(difluoromethyl)picolinate

IUPAC Name

methyl 5-bromo-3-(difluoromethyl)pyridine-2-carboxylate

Molecular Formula

C8H6BrF2NO2

Molecular Weight

266.04 g/mol

InChI

InChI=1S/C8H6BrF2NO2/c1-14-8(13)6-5(7(10)11)2-4(9)3-12-6/h2-3,7H,1H3

InChI Key

GIAFCEMTVFTRKA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)Br)C(F)F

Methyl 5-bromo-3-(difluoromethyl)picolinate is a chemical compound with the molecular formula C8H7BrF2N2O2C_8H_7BrF_2N_2O_2 and a molecular weight of approximately 281.05g/mol281.05\,g/mol. This compound features a bromine atom and a difluoromethyl group attached to a picolinate structure, which contributes to its unique chemical properties. The presence of halogenated substituents enhances its reactivity and potential biological activity, making it an interesting subject for various applications in chemistry and biology .

  • Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophiles such as sodium iodide or potassium fluoride in polar solvents.
  • Oxidation and Reduction Reactions: The amino group can undergo oxidation or reduction under specific conditions, utilizing reagents like potassium permanganate or lithium aluminum hydride.
  • Coupling Reactions: This compound can participate in coupling reactions to form more complex molecules, expanding its utility in organic synthesis.

These reactions allow for the modification of the compound's structure, leading to various derivatives that may exhibit different properties.

Research indicates that Methyl 5-bromo-3-(difluoromethyl)picolinate may possess significant biological activities. Its unique structure allows it to interact with specific biological targets, potentially leading to inhibition of enzymes or disruption of cellular processes. The halogenated groups are known to enhance binding interactions with biological receptors, contributing to its potential antimicrobial and antifungal properties. Studies suggest that compounds with similar structures often demonstrate noteworthy biological activities, making this compound a candidate for further investigation in drug discovery.

  • Formation of Picolinic Acid Derivative: Starting from picolinic acid, the bromination and introduction of the difluoromethyl group are performed.
  • Esterification: The final product is obtained through esterification reactions involving methanol and appropriate catalysts under reflux conditions.

Industrial production may utilize automated reactors and continuous flow systems to optimize efficiency and safety while ensuring high yield and purity .

Methyl 5-bromo-3-(difluoromethyl)picolinate has diverse applications across various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Drug Discovery: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
  • Material Science: Its unique properties make it suitable for developing new materials with specific characteristics.

Interaction studies focus on how Methyl 5-bromo-3-(difluoromethyl)picolinate binds with various biological receptors and enzymes. The difluoromethyl group enhances binding interactions due to its electronic properties, while the bromine atom may facilitate hydrogen bonding or ionic interactions. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with Methyl 5-bromo-3-(difluoromethyl)picolinate, each exhibiting distinct chemical reactivity and biological activity:

Compound NameMolecular FormulaUnique Features
Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinateC8H7BrF3N2O2C_8H_7BrF_3N_2O_2Contains trifluoromethyl instead of difluoromethyl
Methyl 5-amino-6-chloro-3-(difluoromethyl)picolinateC8H7ClF2N2O2C_8H_7ClF_2N_2O_2Chlorine instead of bromine; different reactivity
Methyl 5-amino-6-bromo-3-(trifluoromethyl)picolinateC8H7BrF3N2O2C_8H_7BrF_3N_2O_2Similar bromo substituent but different functional groups
Methyl 4-(trifluoromethyl)-3-methylpicolinateC8H8F3NC_8H_8F_3NDifferent positioning of trifluoromethyl group

Methyl 5-bromo-3-(difluoromethyl)picolinate is unique due to the combination of both bromine and difluoromethyl groups, which provide specific chemical reactivity and biological activity not found in its analogs. This uniqueness makes it particularly valuable for research applications .

XLogP3

2.3

Hydrogen Bond Acceptor Count

5

Exact Mass

264.95500 g/mol

Monoisotopic Mass

264.95500 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types